molecular formula C11H7F3N4 B2764203 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile

5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2764203
M. Wt: 252.20 g/mol
InChI Key: ISQATKUECWOPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a cyano group attached to a pyrazole ring. It is known for its significant biological activities and is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Unlike its analogs, it lacks additional halogen atoms, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)8-1-3-9(4-2-8)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQATKUECWOPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.